Ethyl 2-cyclohexyl-2-oxoacetate CAS number 13275-31-5
Ethyl 2-cyclohexyl-2-oxoacetate CAS number 13275-31-5
An In-depth Technical Guide to Ethyl 2-cyclohexyl-2-oxoacetate (CAS 13275-31-5)
Executive Summary
Ethyl 2-cyclohexyl-2-oxoacetate is a versatile α-keto ester that serves as a pivotal intermediate in synthetic organic chemistry. Characterized by its dual carbonyl functionality—a ketone and an ester—flanking an aliphatic cyclohexyl group, this molecule offers a rich landscape for chemical transformations. Its primary route of synthesis via the Grignard reaction of a cyclohexyl magnesium halide with diethyl oxalate is a well-established and efficient method, though one that requires careful control of reaction parameters to achieve high yields. This guide provides a comprehensive overview of its synthesis, mechanistic underpinnings, detailed spectroscopic characterization, potential applications in medicinal chemistry, and essential safety protocols. The insights herein are intended to empower researchers to effectively utilize this building block in the design and execution of novel synthetic pathways.
Physicochemical and Structural Properties
Ethyl 2-cyclohexyl-2-oxoacetate is typically supplied as a liquid oil or an off-white solid with a molecular weight of approximately 184.23 g/mol .[1][2][3] Proper handling and storage, under dry, room-temperature conditions, are essential to maintain its integrity.[2][3][4][5]
| Property | Value | Reference(s) |
| CAS Number | 13275-31-5 | [1][2] |
| Molecular Formula | C₁₀H₁₆O₃ | [1][2][6] |
| Molecular Weight | 184.23 g/mol | [1][2] |
| IUPAC Name | ethyl cyclohexyl(oxo)acetate | |
| Synonyms | Ethyl cyclohexylglyoxylate, PEAKDALE 2019207 | [2][3] |
| Appearance | Liquid-Oil / Off-white solid | [3][5] |
| Purity | Typically ≥97% | [2] |
| InChI Key | MAOUXDYQHDQFFV-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C(=O)C1CCCCC1 | [2][6] |
| Storage | Store sealed in a dry place at room temperature | [2][3][4] |
Synthesis: The Grignard Approach to α-Keto Esters
The most direct and high-yielding preparation of Ethyl 2-cyclohexyl-2-oxoacetate involves the nucleophilic addition of a cyclohexyl Grignard reagent to diethyl oxalate.[1][7] This method is a cornerstone for creating α-keto esters, which are valuable precursors to a wide array of more complex molecules, including α-amino acids and various heterocycles.[7]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The highly nucleophilic carbon of the cyclohexyl magnesium bromide attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield the target α-keto ester.
Causality of Experimental Choices:
-
Low Temperature (-40 to -30 °C): This is the most critical parameter. The product, an α-keto ester, still possesses an electrophilic ketone carbonyl. At higher temperatures, a second equivalent of the highly reactive Grignard reagent can attack this ketone, leading to the formation of an undesired tertiary alcohol byproduct.[7] Maintaining a low temperature ensures the reaction halts selectively after the first addition.
-
Solvent (THF): Tetrahydrofuran (THF) is the preferred solvent over diethyl ether. It has been demonstrated that reactions of this type in THF afford significantly higher yields (40-76%) compared to those in ether (5-20%), particularly for primary alkyl Grignard reagents.[8]
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, especially water. Therefore, all glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to maximize the yield of the desired product.[7]
Validated Laboratory Protocol
The following protocol is adapted from a documented, high-yield synthesis and serves as a self-validating system for producing high-purity material.[1]
Materials:
-
Cyclohexyl magnesium bromide (2 M in ether)
-
Diethyl oxalate
-
Anhydrous Tetrahydrofuran (THF)
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of diethyl oxalate (e.g., 60 g) in anhydrous THF (150 mL).
-
Grignard Reagent Addition: Cool the diethyl oxalate solution to between -40 °C and -30 °C using a dry ice/acetone bath.
-
Slowly add the cyclohexyl magnesium bromide solution (e.g., 150 mL of 2 M solution) dropwise to the cooled solution over approximately 10-15 minutes, ensuring the internal temperature does not rise above -25 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 5-10 minutes.
-
Aqueous Quench: Quench the reaction by carefully adding 100 mL of pre-chilled 10% HCl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (200 mL).
-
Washing: Wash the combined organic extracts sequentially with water (30 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by vacuum distillation. The pure product, Ethyl 2-cyclohexyl-2-oxoacetate, distills at 75-80 °C at 1 mm Hg, yielding a clear oil (typical yield: 86%).[1]
Spectroscopic Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The data below provides a definitive fingerprint for Ethyl 2-cyclohexyl-2-oxoacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of the molecule. The proton and carbon NMR data are highly diagnostic.[1]
| Nucleus | Chemical Shift (δ, ppm) | Description & Assignment |
| ¹H NMR | 4.30 (q, J=8 Hz, 2H) | Quartet corresponding to the -OCH₂ CH₃ of the ethyl ester. |
| 3.02 (broad s, 1H) | Singlet corresponding to the α-proton (-CH -) on the cyclohexyl ring. | |
| 1.62-1.94 (m, 5H) | Multiplet from 5 protons on the cyclohexyl ring. | |
| 1.20-1.40 (m, 8H) | Overlapping multiplet containing the remaining 5 cyclohexyl protons and the triplet from the -OCH₂CH₃ (3H). | |
| ¹³C NMR | 197.51 | Ketone carbonyl carbon (C =O). |
| 161.84 | Ester carbonyl carbon (-OC =O). | |
| 62.07 | Ester methylene carbon (-OCH₂ CH₃). | |
| 46.13 | α-carbon of the cyclohexyl ring (C H). | |
| 27.36, 25.58, 25.11 | Methylene carbons of the cyclohexyl ring (-CH₂ -). Note the 4 signals for 6 carbons indicate some molecular symmetry. | |
| 13.91 | Ester methyl carbon (-OCH₂CH₃ ). |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
While specific spectral data was not found in the initial search, the expected key features can be reliably predicted based on the molecule's structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two very strong, sharp absorption bands in the carbonyl region (1650-1800 cm⁻¹). The ketone C=O stretch is expected around 1715 cm⁻¹, while the ester C=O stretch will appear at a slightly higher frequency, typically around 1735 cm⁻¹. Additional peaks corresponding to C-H stretching (aliphatic, ~2850-3000 cm⁻¹) and C-O stretching (~1100-1300 cm⁻¹) will also be present.
-
Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 184. Key fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃) to give a peak at m/z = 139, and the subsequent loss of carbon monoxide (-CO) to yield a peak at m/z = 111. Another prominent fragmentation would be the loss of the entire ethyl formate group to give the cyclohexylcarbonyl cation at m/z = 111.
Reactivity and Applications in Drug Discovery
Ethyl 2-cyclohexyl-2-oxoacetate's value lies in its potential as a synthetic scaffold. The adjacent carbonyl groups provide two distinct electrophilic sites for a variety of chemical transformations, making it a powerful starting point for building molecular complexity.
-
Precursor for Bioactive Molecules: As a class, α-keto esters are well-established intermediates for synthesizing biologically active compounds.[7] For instance, they are key precursors in the synthesis of certain Angiotensin-Converting Enzyme (ACE) inhibitors.
-
Fragment-Based Drug Discovery (FBDD): The cyclohexyl and ethyl keto-ester moieties can serve as valuable fragments in FBDD campaigns. The rigid, lipophilic cyclohexyl ring is a common motif in drug candidates for exploring hydrophobic binding pockets, while the keto-ester provides hydrogen bond acceptors and a handle for synthetic elaboration.
-
Synthetic Transformations: The molecule can be readily transformed into other valuable compound classes:
-
Reduction: Selective reduction of the ketone can yield α-hydroxy esters.
-
Reductive Amination: Conversion of the ketone to an amine can produce α-amino esters, the building blocks of peptides.
-
Heterocycle Formation: The 1,2-dicarbonyl system is a classic precursor for the synthesis of various heterocycles (e.g., quinoxalines, imidazoles) through condensation reactions with dinucleophiles.
-
Safety and Handling
Ethyl 2-cyclohexyl-2-oxoacetate is a chemical intermediate that requires careful handling in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use.
| Hazard Information | GHS Classification | Precautionary Statements (Examples) |
| Signal Word | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Pictogram | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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Organic Preparations and Procedures Inc. (1989). IMPROVED PROCEDURE FOR THE ONE-STEP SYNTHESIS OF α-KETOESTERS. [Link]
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PubChem. Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. [Link]
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PubChem. Ethyl 2-oxocyclohexylacetate. [Link]
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Marcel Dekker, Inc. (1981). A General, One-Step Synthesis of α-Keto Esters. [Link]
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Chemsrc. Ethyl 2-cyclohexyl-2-oxoacetate | CAS#:13275-31-5. [Link]
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ResearchGate. A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. [Link]
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SciSpace. A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. [Link]
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Oakwood Chemical. Ethyl 2-cyclohexyl-2-oxoacetate | 13275-31-5. [Link]
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Lookchem. REACTION OF ORGANOCADMIUM REAGENTS WITH ETHYL CYANOFORMATE: PREPARATION OF α-KETO ESTERS. [Link]
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Scribd. Copanlisib HCl Datasheet. [Link]
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ChemSynthesis. ethyl 2-cyclohexyl-2-oxoacetate. [Link]
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Scribd. Datasheet of Ethyl 2 Cyclohexyl 2 Oxoacetate - CAS 13275-31-5. [Link]
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Scribd. Technical Specification: Tested By: Checked by. [Link]
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University Course Materials. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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YouTube. Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. [Link]
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